3-Hydroxyoctanoic acid

Catalog No.
S1538633
CAS No.
88930-08-9
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyoctanoic acid

CAS Number

88930-08-9

Product Name

3-Hydroxyoctanoic acid

IUPAC Name

3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)O

Synonyms

3-hydroxyoctanoate, 3-hydroxyoctanoic acid, 3-hydroxyoctanoic acid, (S)-, 3-hydroxyoctanoic acid, (S)-isomer

Canonical SMILES

CCCCCC(CC(=O)O)O

Biomarker for Metabolic Disorders:

3-HOA can act as a potential biomarker for primary defects in beta-hydroxy fatty acid metabolism. These are inherited disorders where the body struggles to break down certain fatty acids, leading to health complications. Elevated levels of 3-HOA in blood or urine may indicate a potential issue with this metabolic pathway [].

Building Block for Biodegradable Polymers:

The R-enantiomer of 3-HOA serves as a building block for poly(3-hydroxyoctanoic acid) (PHO), a biopolymer produced by some bacterial species []. PHO is gaining interest as a biodegradable and biocompatible material with potential applications in medical devices, tissue engineering, and various environmental sustainability efforts [, ].

Antimicrobial and Antifungal Properties:

Studies suggest that 3-HOA and its derivatives exhibit antimicrobial and antifungal activity against various pathogens. This opens avenues for exploring the development of novel antimicrobials with potential applications in healthcare and agriculture [].

Regulation of Lipid Metabolism:

Recent research identified a G protein-coupled receptor (GPR109B) as a potential target for 3-HOA. This receptor plays a role in regulating lipolysis, the breakdown of fats for energy production. Understanding how 3-HOA interacts with GPR109B could contribute to the development of new strategies for managing fat metabolism and related health conditions [].

3-Hydroxyoctanoic acid (3-HOA) is a naturally occurring beta-hydroxy acid (BHA) found in humans, animals, and plants []. It's a medium-chain hydroxy acid with an eight-carbon chain and a hydroxyl group on the third carbon []. 3-HOA plays a significant role in scientific research due to its biological functions and potential applications [, ].


Molecular Structure Analysis

3-HOA has the chemical formula C₈H₁₆O₃. Its structure features an eight-carbon chain (octanoic acid) with a carboxylic acid group (COOH) at one end and a hydroxyl group (OH) attached to the third carbon atom (beta-position) [, ]. This structure classifies it as a beta-hydroxy acid. The presence of the hydroxyl group makes it more polar than regular fatty acids, potentially influencing its interactions with other molecules [].


Chemical Reactions Analysis

Specific details regarding the synthesis of 3-HOA are limited in scientific literature. However, research suggests it might be derived from the breakdown of longer-chain fatty acids through a process called omega-oxidation and subsequent beta-oxidation of the resulting intermediate [].


Physical And Chemical Properties Analysis

  • Melting Point: Data on the exact melting point of 3-HOA is not readily available in scientific literature.
  • Boiling Point: Similar to the melting point, data on the boiling point is currently limited.
  • Solubility: 3-HOA is reported to be soluble in various organic solvents like chloroform, ethanol, and methanol [, ]. This solubility is likely due to the presence of both the polar hydroxyl group and the carboxylic acid group in its structure.
  • Stability: Specific data on the stability of 3-HOA is unavailable. However, carboxylic acids generally exhibit good stability at room temperature [].

Physical Description

Solid

XLogP3

1.4

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

Other CAS

14292-27-4

Wikipedia

3-hydroxyoctanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. M. Dhar et al. “Omega oxidation of 3-hydroxy fatty acids by the human CYP4F gene subfamily enzyme CYP4F11” Journal of Lipid Research, vol. 49,pp. 612-624, 20082. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 20014. J. Gangoiti et al. “Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-HydroxyoctanoicAcid) Depolymerase” Applied and Environmental Microbiology, vol. 76 pp. 3554-3560, 20105. K. Ahmed et al. “Deorphanization of GPR109B as a Receptor for the beta-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation ofLipolysis” J. Biol. Chem., vol. 284 pp. 21928-21933, 2009

Explore Compound Types